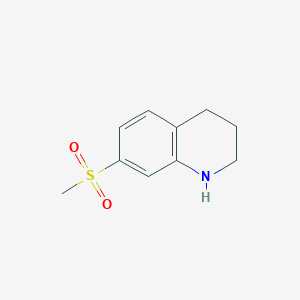

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

描述

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core modified with a methanesulfonyl group. This structural modification enhances the compound's solubility and reactivity, making it a suitable candidate for various biological assays and applications.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 50 | Moderate against E. coli |

| Compound A | 25 | Strong against S. aureus |

| Compound B | 100 | Weak against P. aeruginosa |

Studies have shown that certain derivatives possess a significant zone of inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Anticancer Properties

The compound also shows promise in anticancer research. Preliminary studies suggest that it may inhibit key pathways involved in tumor growth. For instance, derivatives of tetrahydroquinoline have been reported to affect the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a critical role in cancer cell survival under hypoxic conditions.

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Compound C | 24 | HIF-1α inhibitor |

| Compound D | 30 | Induces apoptosis in cancer cells |

These findings highlight the compound's potential as a therapeutic agent in oncology .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have revealed its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This property suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The methanesulfonyl group enhances binding affinity to various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular function.

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various tetrahydroquinoline derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus. The study reported an MIC value of 50 µg/mL and identified the compound's potential as a lead for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the effects of this compound on human cancer cell lines showed that it reduced cell viability significantly at concentrations above 30 nM. The mechanism was linked to the inhibition of HIF-1α transcriptional activity .

科学研究应用

The tetrahydroquinoline family, including 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline, has been studied for several therapeutic applications:

- Anticancer Activity : Research indicates that this compound can impede the development and progression of certain cancers by inhibiting the antagonist activity of myeloid cell leukemia-1 (Mcl-1) towards pro-apoptotic Bcl-2 proteins. This mechanism is crucial for promoting apoptosis in cancer cells .

- Neuroprotective Effects : The compound exhibits potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its appeal in this area.

Case Studies

Case Study 1: Anticancer Mechanism

A study demonstrated that this compound effectively inhibited Mcl-1 activity in breast cancer cells. The compound showed significant antiproliferative effects both in vitro and in xenograft models when combined with Doxorubicin .

Case Study 2: Neuroprotective Potential

In preclinical trials assessing neuroprotective effects against oxidative stress-induced neuronal damage, this compound exhibited promising results in enhancing neuronal survival rates compared to control groups.

常见问题

Q. What are the standard synthetic routes for 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves cyclization of precursors (e.g., substituted benzaldehydes and sulfonamide derivatives) under controlled conditions. Key steps include:

- Intramolecular cyclization : For example, heating epichlorohydrin with aromatic amines to form the tetrahydroquinoline core via intermediate chloro-hydroxypropyl derivatives .

- Sulfonylation : Introducing the methanesulfonyl group via reactions with methanesulfonyl chloride or analogous agents under anhydrous conditions .

- Acid hydrolysis : Strong acids (e.g., methanesulfonic acid) at 140–180°C can modify substituents while preserving the core structure .

Methodological Considerations :

- Temperature control : Higher temperatures (>150°C) may favor cyclization but risk decomposition.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity in sulfonylation .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, especially when competing side reactions occur .

Q. How do substituent positions (e.g., methanesulfonyl at C7) affect the compound’s physicochemical and pharmacological properties?

Basic Research Question

The C7 methanesulfonyl group enhances electron-withdrawing effects , influencing reactivity and bioactivity:

- Solubility : The sulfonyl group increases polarity, improving aqueous solubility compared to non-sulfonylated analogs .

- Bioactivity : Methanesulfonyl derivatives show enhanced binding to enzymes (e.g., kinase inhibitors) due to strong hydrogen-bonding interactions .

Experimental Design :

- Comparative studies : Synthesize analogs with sulfonyl groups at C2, C6, or C8 to assess positional effects on antimicrobial or anticancer activity .

- Computational modeling : Use DFT calculations to predict electronic effects and correlate with experimental IC₅₀ values .

Q. What strategies address regioselectivity challenges in synthesizing bifunctional this compound derivatives?

Advanced Research Question

Regioselectivity is governed by steric and electronic factors :

- Directing groups : Electron-donating substituents (e.g., methoxy at C6) guide electrophilic attacks to specific positions during cyclization .

- Protection/deprotection : Temporarily blocking reactive sites (e.g., using Boc groups) ensures precise functionalization .

Case Study :

In the synthesis of 4,4'-(1,4-phenylenediamine)di(tetrahydroquinoline), regioselectivity was achieved by pre-forming N-(3-chloro-2-hydroxypropyl) intermediates, which directed cyclization to the desired o-position .

Q. How can X-ray crystallography and NMR resolve structural ambiguities in this compound derivatives?

Advanced Research Question

X-ray crystallography provides unambiguous confirmation of:

- Stereochemistry : Absolute configuration of chiral centers (e.g., C3 and C4 in the tetrahydroquinoline ring) .

- Conformational flexibility : Methanesulfonyl group orientation relative to the aromatic system .

NMR Techniques :

- ¹H-¹³C HMBC : Identifies long-range coupling to confirm substituent positions.

- NOESY : Reveals spatial proximity between the methanesulfonyl group and adjacent protons, aiding conformational analysis .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Advanced Research Question

The compound likely targets bacterial enzymes (e.g., DNA gyrase) via:

- Sulfonyl group interactions : Binding to ATP-binding pockets through hydrogen bonds with conserved residues (e.g., Asp81 in E. coli gyrase) .

- Membrane disruption : Hydrophobic tetrahydroquinoline core integrates into lipid bilayers, enhancing permeability .

Experimental Validation :

- Enzyme inhibition assays : Measure IC₅₀ against purified gyrase or topoisomerase IV.

- Resistance studies : Compare efficacy against wild-type and mutant strains with altered enzyme structures .

Q. How should researchers reconcile contradictory data on the bioactivity of structurally similar tetrahydroquinoline derivatives?

Advanced Research Question

Discrepancies often arise from substituent positioning or assay variability :

- Structural analogs : Compare 7-Methanesulfonyl with 7-Methoxy-2-(methylsulfonyl) derivatives; the latter’s methoxy group may reduce steric hindrance, improving target engagement .

- Assay conditions : Variances in pH, solvent, or cell lines (e.g., cancer vs. bacterial models) can alter apparent activity .

Resolution Strategy :

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., sulfonyl groups at C7 consistently correlate with higher potency) .

- Standardized protocols : Use identical cell lines and assay conditions for cross-study comparisons .

属性

IUPAC Name |

7-methylsulfonyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRLKZNBXVTGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。